molecular formula C20H18N4O2 B11963520 Methyl 2-amino-1-(2,4-dimethylphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate

Methyl 2-amino-1-(2,4-dimethylphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate

Cat. No.: B11963520
M. Wt: 346.4 g/mol
InChI Key: VXKYIHSTVBDUTL-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-(2,4-dimethylphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-1-(2,4-dimethylphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Pyrrolo Group: The pyrrolo group can be introduced through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1-(2,4-dimethylphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce dihydroquinoxalines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-1-(2,4-dimethylphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds with similar quinoxaline cores but different substituents.

    Pyrroloquinoxalines: Compounds with similar pyrroloquinoxaline structures but different functional groups.

Uniqueness

Methyl 2-amino-1-(2,4-dimethylphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

methyl 2-amino-1-(2,4-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C20H18N4O2/c1-11-8-9-15(12(2)10-11)24-18(21)16(20(25)26-3)17-19(24)23-14-7-5-4-6-13(14)22-17/h4-10H,21H2,1-3H3

InChI Key

VXKYIHSTVBDUTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OC)N)C

Origin of Product

United States

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